

Preparing Z-LEHD-fmk Stock Solutions: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Z-LEHD-fmk	
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This document provides detailed application notes and protocols for the preparation and use of **Z-LEHD-fmk**, a selective and irreversible inhibitor of caspase-9. Accurate preparation of the stock solution is critical for reliable and reproducible experimental outcomes in apoptosis research.

Introduction

Z-LEHD-fmk is a cell-permeable tetrapeptide fluoromethyl ketone that specifically targets and inhibits caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2][3][4] By irreversibly binding to the catalytic site of caspase-9, **Z-LEHD-fmk** effectively blocks the downstream activation of executioner caspases such as caspase-3 and -7, thereby inhibiting the apoptotic cascade.[1] This makes it an invaluable tool for studying the mechanisms of apoptosis and for developing potential therapeutics that modulate programmed cell death.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Z-LEHD-fmk**.

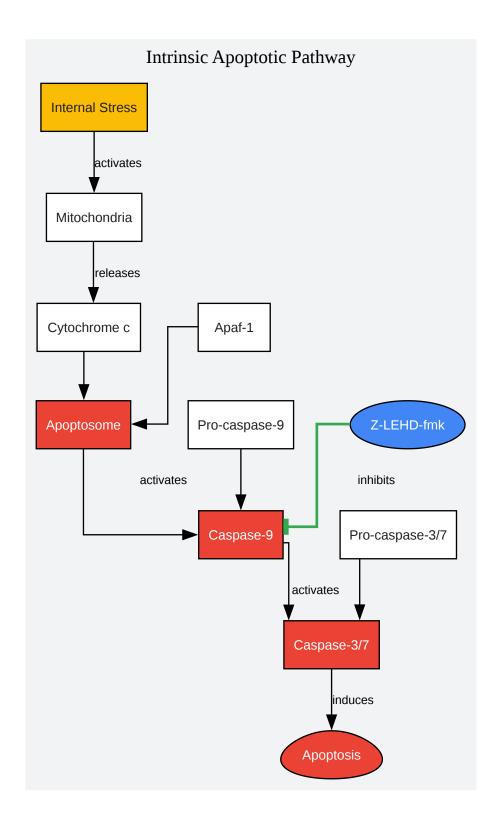


Property	Value	Source(s)
Molecular Weight	690.72 g/mol (or 804.74 g/mol for TFA salt)	[5][6][7]
Solubility in DMSO	≥ 90 mg/mL (>10 mM)	[1][4][5][6][8]
Solubility in Ethanol	≥ 98.2 mg/mL	[4][8]
Solubility in Water	Insoluble	[1][8]
Recommended Stock Solution Concentration	10 mM - 20 mM in DMSO	[1][7][9][10]
Typical In Vitro Working Concentration	10 μM - 40 μM (commonly 20 μM)	[1][5][10][11][12]
Storage of Lyophilized Powder	-20°C for up to 3 years	[5][6][9]
Storage of Stock Solution in DMSO	-20°C for 1-6 months; -80°C for up to 1 year	[4][5][6][7][13]

Signaling Pathway of Caspase-9 Inhibition

The diagram below illustrates the intrinsic apoptotic pathway and the point of inhibition by **Z-LEHD-fmk**. Internal cellular stress signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases. **Z-LEHD-fmk** directly inhibits the activated caspase-9, thereby halting the apoptotic signaling cascade.





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Caption: Inhibition of the intrinsic apoptotic pathway by **Z-LEHD-fmk**.



Experimental Protocols Materials

- **Z-LEHD-fmk** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
- Sterile microcentrifuge tubes
- · Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM Z-LEHD-fmk Stock Solution

This protocol describes the preparation of a 10 mM stock solution from 1 mg of **Z-LEHD-fmk** (assuming a molecular weight of 804 g/mol for the TFA salt, a common commercially available form). Always refer to the manufacturer's product data sheet for the specific molecular weight. [9]

- Pre-warm the **Z-LEHD-fmk** vial: Allow the vial of lyophilized **Z-LEHD-fmk** to equilibrate to room temperature before opening to prevent condensation of moisture.
- Calculate the required volume of DMSO:
 - For 1 mg of **Z-LEHD-fmk** (MW = 804 g/mol):
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
 - $\circ~$ Volume (µL) = ((0.001 g / 804 g/mol) / 0.010 mol/L) * 1,000,000 µL/L \approx 124 µL
- Reconstitution: Carefully add 124 μL of anhydrous DMSO to the vial containing 1 mg of **Z-LEHD-fmk**.[9]
- Dissolution: Gently vortex or sonicate the solution to ensure the compound is completely dissolved.[6] Warming the tube to 37°C for a short period can aid in dissolution.[4]
- Aliquoting and Storage:

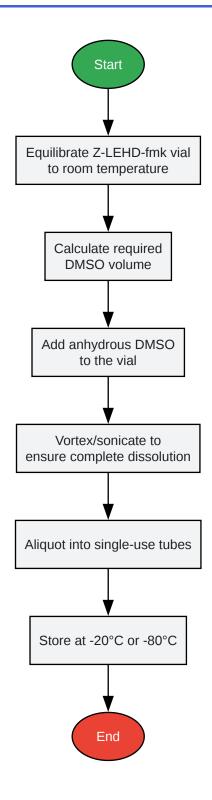


- To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][9][10]
- Store the aliquots at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (up to 1 year).[4][5][6][7][13]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the stock solution preparation protocol.





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Caption: Workflow for preparing **Z-LEHD-fmk** stock solution.

Best Practices and Troubleshooting



- Solvent Purity: Always use high-purity, anhydrous DMSO to prevent degradation of the compound.[5]
- Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of Z-LEHD-fmk. Aliquoting the stock solution is crucial for maintaining its activity.[1][9][10]
- Final DMSO Concentration in Assays: Be mindful of the final concentration of DMSO in your cell culture experiments, as high concentrations can be toxic to cells. It is recommended not to exceed a final DMSO concentration of 0.2%.[9]
- Titration of Working Concentration: The optimal working concentration of Z-LEHD-fmk may vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[9]
- Pre-treatment Time: For in vitro assays, pre-treating cells with Z-LEHD-fmk for 30 minutes to 2 hours before inducing apoptosis is a common practice.[1][5][10]
- Use of Controls: Always include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent.

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